molecular formula C15H15BrN4O B11193325 4-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

4-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11193325
M. Wt: 347.21 g/mol
InChI Key: XJZVFUFGWKONSY-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves the following steps:

  • Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized through a reaction involving appropriate precursors such as 2-chloropyrimidine and pyrrolidine. The reaction is carried out in the presence of a base like potassium carbonate (K2CO3) and a solvent such as 1-methylpyrrolidin-2-one at elevated temperatures (around 80°C) under nitrogen atmosphere.

  • Amidation: : The final step involves the formation of the benzamide moiety by reacting the brominated pyrimidine intermediate with an appropriate benzoyl chloride derivative in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring, using reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

Scientific Research Applications

4-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in various biochemical pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with different substituents, used as an anti-tubercular agent.

    4-Bromo-2-(pyrrolidin-1-yl)nitrobenzene: Similar core structure with different functional groups, used in various chemical reactions.

Uniqueness

4-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H15BrN4O

Molecular Weight

347.21 g/mol

IUPAC Name

4-bromo-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H15BrN4O/c16-12-5-3-11(4-6-12)14(21)19-13-9-17-15(18-10-13)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21)

InChI Key

XJZVFUFGWKONSY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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